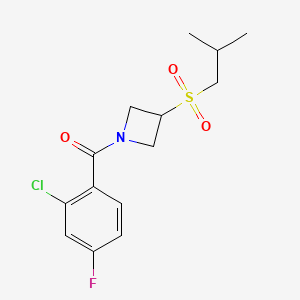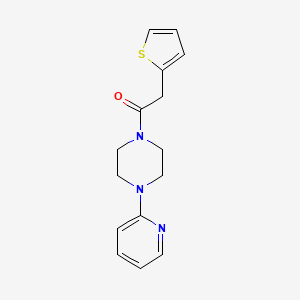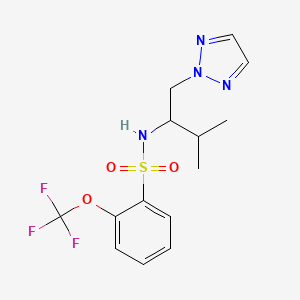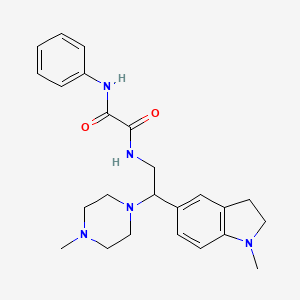
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a potent and selective inhibitor of ATR kinase activity. ATR is a critical component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. Inhibition of ATR leads to increased DNA damage and cell death, particularly in cancer cells that are already under significant DNA stress.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to enhance the antitumor activity of DNA-damaging agents. This compound has also been shown to induce cell death in cancer cells that are resistant to chemotherapy and radiation therapy. In addition, AZD6738 has been shown to enhance the efficacy of immunotherapy in preclinical models.
実験室実験の利点と制限
The primary advantage of using (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in lab experiments is its potent and selective inhibition of ATR kinase activity. This compound has been shown to enhance the antitumor activity of DNA-damaging agents and induce cell death in cancer cells that are resistant to chemotherapy and radiation therapy. However, the limitations of using AZD6738 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and schedule.
将来の方向性
There are several future directions for scientific research on (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. These include:
1. Clinical trials to determine the safety and efficacy of AZD6738 in combination with DNA-damaging agents and immunotherapy in various cancer types.
2. Further studies to determine the optimal dosing and schedule of AZD6738 in combination with other cancer therapies.
3. Development of biomarkers to identify patients who are most likely to benefit from ATR inhibition.
4. Investigation of the potential use of AZD6738 in combination with other targeted therapies, such as PARP inhibitors.
5. Exploration of the potential use of ATR inhibition in other disease areas, such as neurodegenerative diseases and viral infections.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal use of AZD6738 in combination with other cancer therapies and to explore its potential use in other disease areas.
合成法
The synthesis of (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been described in the scientific literature. The most common method involves the reaction of 2-chloro-4-fluoroacetophenone with isobutylsulfonyl azetidine in the presence of a base such as potassium carbonate. The resulting product is then treated with methanesulfonyl chloride to yield the final compound.
科学的研究の応用
The primary focus of scientific research on (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been on its potential therapeutic applications. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiation therapy. Preclinical studies have demonstrated that AZD6738 can enhance the antitumor activity of DNA-damaging agents in various cancer models, including lung, breast, and ovarian cancers.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-9(2)8-21(19,20)11-6-17(7-11)14(18)12-4-3-10(16)5-13(12)15/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQHQQDFYIUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)


![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)



![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)